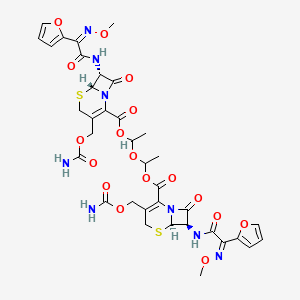
MNI-caged-D-アスパラギン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MNI-caged-D-aspartate is a D-aspartate caged with the photosensitive 4-methoxy-7-nitroindolinyl group . It is photolyzed by UV light with a quantum efficiency of 0.09 at pH 7.4 . It acts as an agonist at NMDA receptors and EAAT substrate .
Synthesis Analysis
The synthesis and characterization of MNI-caged-D-aspartate have been described in a study by Huang et al . It is a caged compound for selective activation of glutamate transporters and N-MthD.-aspartate receptors in brain tissue .Molecular Structure Analysis
The chemical name of MNI-caged-D-aspartate is ®-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid . Its molecular weight is 309.27 and its formula is C13H15N3O6 .Chemical Reactions Analysis
MNI-caged-D-aspartate is a D-aspartate caged with the photosensitive 4-methoxy-7-nitroindolinyl group . Upon exposure to UV light, it undergoes photolysis, releasing D-aspartate .Physical And Chemical Properties Analysis
MNI-caged-D-aspartate is soluble to 5 mM in water and to 10 mM in DMSO . . It should be stored at -20°C .科学的研究の応用
グルタミン酸トランスポーターの活性化
MNI-caged-D-アスパラギン酸は、脳組織におけるグルタミン酸トランスポーターの選択的な活性化に使用されます . アスパラギン酸のD-異性体は、高親和性Na+/K±依存性グルタミン酸トランスポーターによって効率的に輸送されます . MNI-D-アスパラギン酸の短いUVレーザー照射による海馬切片の急性期のD-アスパラギン酸の光放出は、アストロサイトで急速に活性化する電流を引き起こしました .
N-メチル-D-アスパラギン酸(NMDA)受容体の研究
MNI-caged-D-アスパラギン酸は、N-メチル-D-アスパラギン酸(NMDA)受容体の有効なリガンドです . これは、興奮性シナプスにおけるNMDA受容体の調節を研究するために使用できます . D-アスパラギン酸の光放出により、海馬錐体ニューロンでNMDA受容体が選択的に、しかし一過性に活性化されました .
グルタミン酸トランスポーター調節の解析
この化合物は、脳のさまざまな領域におけるグルタミン酸トランスポーターの占有率と調節を監視するために使用できます . これは、これらのトランスポーターが受容体の活性化を形作るために、どのように急速な時間スケールで作用するかを理解するのに役立ちます .
グルタミン酸取り込みの検査
MNI-caged-D-アスパラギン酸は、シナプスにおけるグルタミン酸除去におけるトランスポーターの役割を調べるために使用されます . ケージドD-アスパラギン酸の光分解によるトランスポーターの飽和は、内有毛細胞(IHC)でトランスポーター電流を誘発せず、シナプスの前シナプス膜も後シナプス膜もグルタミン酸除去の主要な部位ではないことを示しています
作用機序
Target of Action
The primary targets of MNI-caged-D-aspartate are the N-methyl-D-aspartate (NMDA) receptors and high-affinity Na+/K±dependent glutamate transporters . These proteins play a crucial role in the central nervous system. The NMDA receptors are a type of ionotropic glutamate receptor that is important for controlling synaptic plasticity and memory function. The glutamate transporters, on the other hand, are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is critical for preventing excitotoxicity .
Mode of Action
MNI-caged-D-aspartate is a photolabile analogue of D-aspartate, meaning it can be activated by light. When exposed to UV light, it undergoes photolysis, releasing D-aspartate . This D-aspartate is then efficiently transported by the glutamate transporters and can also bind to the NMDA receptors .
Biochemical Pathways
The released D-aspartate interacts with the NMDA receptors, leading to their activation. This results in the opening of the ion channel of the receptor, allowing the flow of ions across the cell membrane .
In addition, the D-aspartate is taken up by the glutamate transporters, which helps to maintain the concentration of glutamate in the synaptic cleft and prevent excitotoxicity . This uptake process is electrogenic, meaning it results in the generation of an electric current .
Pharmacokinetics
It is known that the compound is stable in aqueous solution for several days . Its photolysis is efficient, with a quantum efficiency of 0.09 at pH 7.4 .
Result of Action
The activation of NMDA receptors by the released D-aspartate can lead to various cellular responses, including the initiation of signal transduction pathways and changes in cell excitability .
The uptake of D-aspartate by the glutamate transporters helps to maintain the homeostasis of glutamate in the synaptic cleft, preserving the fidelity of transmission and preventing excitotoxicity .
Action Environment
The action of MNI-caged-D-aspartate is influenced by the presence of light, as it requires UV light for the photolysis and release of D-aspartate . The pH of the environment can also affect the efficiency of its photolysis . Furthermore, the presence of glutamate transporter antagonists can inhibit the uptake of the released D-aspartate .
生化学分析
Biochemical Properties
MNI-caged-D-aspartate interacts with NMDA receptors and EAATs . Upon exposure to UV light, it rapidly releases D-aspartate, which can then interact with these proteins . The nature of these interactions is likely to be similar to those of D-aspartate itself.
Cellular Effects
The effects of MNI-caged-D-aspartate on cells are primarily mediated through its action on NMDA receptors and EAATs . By acting as an agonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
MNI-caged-D-aspartate exerts its effects at the molecular level through its interactions with NMDA receptors and EAATs . Upon photolysis by UV light, it releases D-aspartate, which can bind to these proteins and influence their activity .
Temporal Effects in Laboratory Settings
The effects of MNI-caged-D-aspartate can change over time in laboratory settings . This compound is photolyzed rapidly by UV light, with a quantum efficiency of 0.09 at pH 7.4 . This rapid release of D-aspartate allows for the temporal control of its effects .
Metabolic Pathways
As a derivative of D-aspartate, MNI-caged-D-aspartate is likely to be involved in similar metabolic pathways . D-aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .
Transport and Distribution
The transport and distribution of MNI-caged-D-aspartate within cells and tissues are likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.
Subcellular Localization
The subcellular localization of MNI-caged-D-aspartate is likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.
特性
IUPAC Name |
(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVWKDWOLQDKH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)





![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)



